
Remdesivir N-2 intermediate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, an antiviral medication used to treat COVID-19. Remdesivir is a nucleoside ribonucleic acid polymerase inhibitor that interferes with the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) inside the host cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir from its precursor, GS-441524, involves a three-step sequence. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a phosphoramidation reaction, where the protected intermediate is reacted with a phosphoramidite reagent. Finally, the protecting groups are removed under mild conditions to yield remdesivir .
Industrial Production Methods
For industrial production, the synthesis of remdesivir is optimized to achieve high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The overall yield of the industrial process can reach up to 85%, with a purity of 99.4% .
化学反应分析
Types of Reactions
Remdesivir N-2 intermediate undergoes several types of chemical reactions, including:
Protection and Deprotection: The hydroxyl groups are protected using DMF-DMA and later deprotected under mild conditions.
Phosphoramidation: The intermediate undergoes a phosphoramidation reaction to introduce the phosphoramidate group.
Common Reagents and Conditions
DMF-DMA: Used for the protection of hydroxyl groups.
Phosphoramidite Reagent: Used in the phosphoramidation reaction.
Major Products Formed
The major product formed from these reactions is remdesivir, which is then further processed to obtain the active triphosphate metabolite, GS-443902 .
科学研究应用
Remdesivir N-2 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of remdesivir, which is a key compound in antiviral research.
Biology: Studied for its role in inhibiting the replication of RNA viruses, including SARS-CoV-2.
Medicine: Used in the development of antiviral therapies for COVID-19.
Industry: Employed in the large-scale production of remdesivir for clinical use.
作用机制
Remdesivir exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of SARS-CoV-2. The compound is metabolized inside the host cells to form the active triphosphate metabolite, GS-443902, which incorporates into the viral RNA and causes premature termination of RNA synthesis .
相似化合物的比较
Similar Compounds
GS-441524: The nucleoside precursor of remdesivir.
Molnupiravir: Another antiviral compound used to treat COVID-19.
Favipiravir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Uniqueness
Remdesivir is unique due to its high efficacy in inhibiting the replication of SARS-CoV-2 and its ability to be administered intravenously, which allows for rapid delivery to the site of infection . Additionally, remdesivir has a high barrier to resistance, making it a valuable tool in the treatment of COVID-19 .
属性
分子式 |
C15H17N5O4 |
|---|---|
分子量 |
331.33 g/mol |
IUPAC 名称 |
4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19) |
InChI 键 |
IJCOKJGMVJGKBB-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)
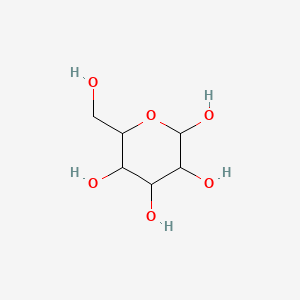
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828455.png)
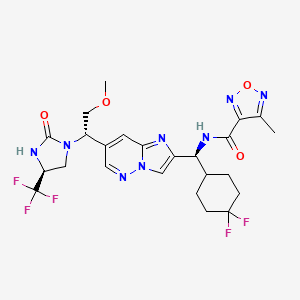
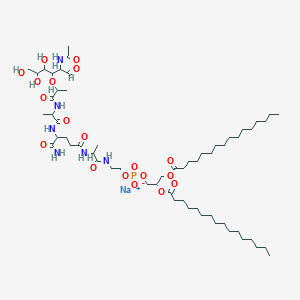
![[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828479.png)
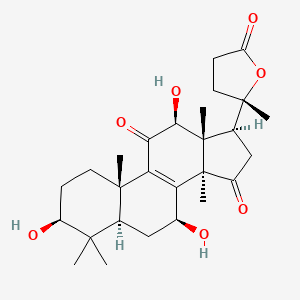
![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)
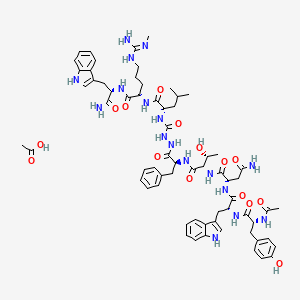
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)

